4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methoxycarbonyl group, and a naphthoate moiety. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. The starting materials often include aniline derivatives, cyano compounds, and naphthoic acid derivatives. The synthetic route may involve the following steps:
Formation of the Anilino Intermediate: Aniline derivatives react with methoxycarbonyl compounds under specific conditions to form the anilino intermediate.
Addition of the Cyano Group: The anilino intermediate undergoes a reaction with cyano compounds to introduce the cyano group.
Coupling with Naphthoic Acid: The final step involves coupling the intermediate with naphthoic acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe to study biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The cyano group and methoxycarbonyl group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
Methoxycarbonyl Aniline: Aniline derivative with a methoxycarbonyl group.
Naphthoic Acid Derivatives: Compounds containing the naphthoic acid moiety.
Uniqueness
4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C29H20N2O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H20N2O5/c1-35-28(33)25-10-4-5-12-26(25)31-27(32)21(18-30)17-19-13-15-22(16-14-19)36-29(34)24-11-6-8-20-7-2-3-9-23(20)24/h2-17H,1H3,(H,31,32)/b21-17+ |
InChI Key |
YTAXLMYQAOXEEP-HEHNFIMWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.